molecular formula C12H11NO2 B8311057 6-Quinolinecarboxaldehyde, 4-ethoxy- CAS No. 879323-78-1

6-Quinolinecarboxaldehyde, 4-ethoxy-

Cat. No. B8311057
CAS RN: 879323-78-1
M. Wt: 201.22 g/mol
InChI Key: FCAGRXFTJQMQGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Quinolinecarboxaldehyde, 4-ethoxy- is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Quinolinecarboxaldehyde, 4-ethoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Quinolinecarboxaldehyde, 4-ethoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

879323-78-1

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

4-ethoxyquinoline-6-carbaldehyde

InChI

InChI=1S/C12H11NO2/c1-2-15-12-5-6-13-11-4-3-9(8-14)7-10(11)12/h3-8H,2H2,1H3

InChI Key

FCAGRXFTJQMQGV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C=C(C=CC2=NC=C1)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 6-bromo-4-ethoxy-quinoline (0.53 g, 2.1 mmol) in THF (tetrahydrofuran) (21 mL) was added dropwise a 2.5M solution of n-butyllithium in hexanes (0.92 mL, 2.3 mmol, 1.1 equiv.) at −70° C. During the addition, the temperature of the reaction mixture was raised slightly to −65° C. and it gave a very dark brown solution. The resulting colored solution was stirred for 30 min at this temperature. Then, a solution of dimethylformamide (0.324 mL, 4.2 mmol) in THF (2 mL) was added dropwise. After addition, the mixture was allowed to warm to room temperature and stirred for 15 h. Then, the mixture was diluted with saturated ammonium chloride solution and the two layers were separated. The aqueous layer was extracted with ethyl acetate (3×50 mL). The combined organic extracts were washed with brine solution and dried over anhydrous magnesium sulfate. Filtration of the drying agent and removal of the solvent under the vacuum gave the crude brown solid which was purified by using a Biotage silica gel column chromatography to afford 0.370 g (88% yield) of 4-ethoxyquinoline-6-carbaldehyde as a white solid: EI-HRMS m/e calcd for C12H11NO2 (M+) 201.0790, found 201.0787
Quantity
0.53 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0.92 mL
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
0.324 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.